![molecular formula C17H14ClN3O2 B13058101 4'-(4-Chlorophenyl)-5'-cyano-2'-oxo-1,1',2,2',3',4'-hexahydro-[1,3'-bipyridin]-1-ium-6'-olate](/img/structure/B13058101.png)
4'-(4-Chlorophenyl)-5'-cyano-2'-oxo-1,1',2,2',3',4'-hexahydro-[1,3'-bipyridin]-1-ium-6'-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a bipyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenylacetonitrile with 2-aminopyridine under specific conditions to form the bipyridinyl intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity and stability.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted bipyridinyl compounds .
Aplicaciones Científicas De Investigación
4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bipyridinyl derivatives and chlorophenyl-containing molecules. Examples are:
- 4-chlorophenol
- 4-cyanophenol
- 4,4’-bipyridine
Uniqueness
What sets 4’-(4-chlorophenyl)-5’-cyano-2’-oxo-1’,2’,3’,4’-tetrahydro-1lambda5-[1,3’-bipyridin]-1-ylium-6’-olate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .
Propiedades
Fórmula molecular |
C17H14ClN3O2 |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-5-(1,2-dihydropyridin-1-ium-1-yl)-2,6-dioxopiperidin-3-ylidene]methylideneazanide |
InChI |
InChI=1S/C17H13ClN3O2/c18-12-6-4-11(5-7-12)14-13(10-19)16(22)20-17(23)15(14)21-8-2-1-3-9-21/h1-8,14-15H,9H2,(H,20,22,23)/q-1/p+1 |
Clave InChI |
XYBVHEFWRRJPNN-UHFFFAOYSA-O |
SMILES canónico |
C1C=CC=C[NH+]1C2C(C(=C=[N-])C(=O)NC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
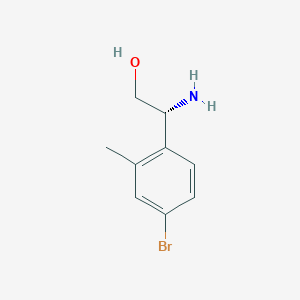
![4-((2-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058028.png)
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
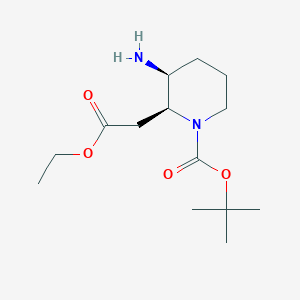
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminobenzenesulfonate](/img/structure/B13058047.png)
![(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13058051.png)
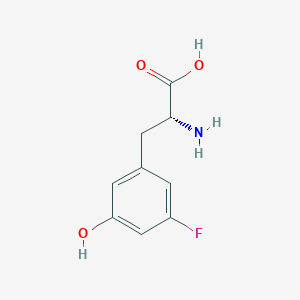
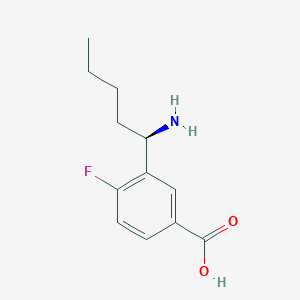
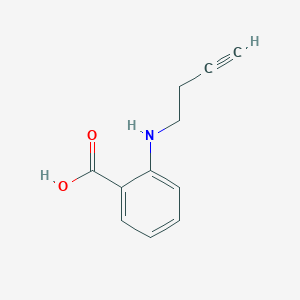

![7-Oxa-2,5-diazaspiro[3.4]octan-6-one](/img/structure/B13058077.png)

![12,15,18-Trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,22,26-decaene](/img/structure/B13058092.png)
